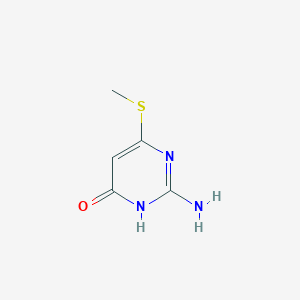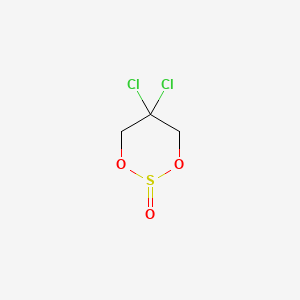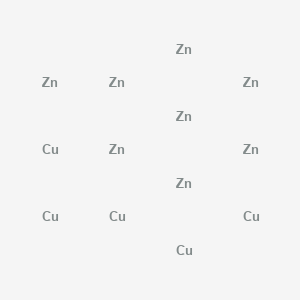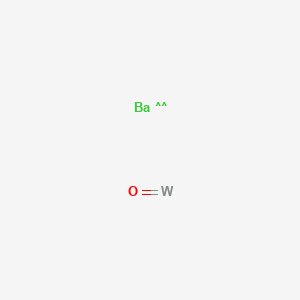
Barium--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium–oxotungsten (1/1) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of barium carbonate with tungsten oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure the purity of the product.
Industrial Production Methods
In industrial settings, barium–oxotungsten (1/1) is often produced using high-temperature solid-state reactions. The raw materials, barium carbonate and tungsten oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground into a fine powder for further use.
Analyse Des Réactions Chimiques
Types of Reactions
Barium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Barium–oxotungsten (1/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to convert barium–oxotungsten (1/1) to lower oxidation states.
Substitution: Substitution reactions involve the replacement of oxygen atoms with other elements or compounds, often facilitated by high temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can produce lower oxides or elemental tungsten.
Applications De Recherche Scientifique
Barium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Materials Science: Used in the development of advanced ceramics and composite materials due to its high thermal stability and unique electronic properties.
Electronics: Employed in the fabrication of electronic components such as capacitors and resistors, where its dielectric properties are advantageous.
Catalysis: Acts as a catalyst in various chemical reactions, including the synthesis of fine chemicals and pharmaceuticals.
Biomedical Applications: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Mécanisme D'action
The mechanism by which barium–oxotungsten (1/1) exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s unique arrangement of barium and tungsten atoms allows it to participate in various chemical reactions, influencing the behavior of surrounding molecules. In catalysis, for example, barium–oxotungsten (1/1) can facilitate the transfer of electrons, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Titanate (BaTiO3): Known for its excellent dielectric properties and used in capacitors and other electronic devices.
Tungsten Oxide (WO3): Utilized in electrochromic devices, sensors, and as a catalyst in various chemical reactions.
Barium Oxide (BaO): Employed in the production of glass and ceramics, as well as in the purification of certain chemicals.
Uniqueness
Barium–oxotungsten (1/1) stands out due to its combination of barium and tungsten, which imparts unique properties not found in other similar compounds. Its high thermal stability, electronic properties, and catalytic activity make it a valuable material for a wide range of applications.
Propriétés
Numéro CAS |
12737-11-0 |
|---|---|
Formule moléculaire |
BaOW |
Poids moléculaire |
337.17 g/mol |
InChI |
InChI=1S/Ba.O.W |
Clé InChI |
RSWFDLQURBNMGV-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)
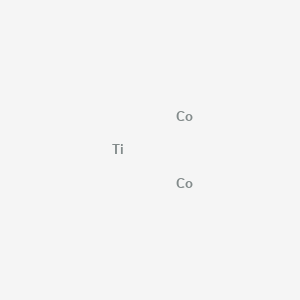

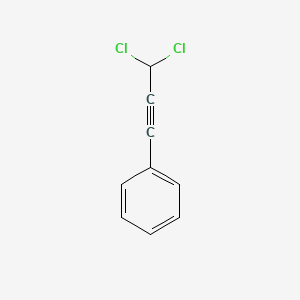


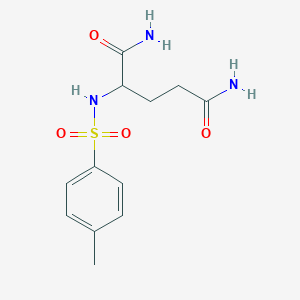
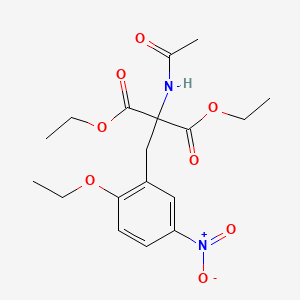
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
